molecular formula C9H10BrFO B1382262 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene CAS No. 1704065-21-3

4-Bromo-2-(ethoxymethyl)-1-fluorobenzene

Cat. No.: B1382262
CAS No.: 1704065-21-3
M. Wt: 233.08 g/mol
InChI Key: XCUXJSVBIRUOGY-UHFFFAOYSA-N
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Description

Historical Context of Organofluorine Chemistry

The scientific field of organofluorine chemistry emerged before elemental fluorine itself was isolated, with the first organofluorine compound synthesized by Dumas and colleagues in 1835 when they prepared methyl fluoride from dimethyl sulfate. Alexander Borodin, better known as a classical music composer, made significant contributions to early organofluorine chemistry in 1862 by conducting the first nucleophilic replacement of a different halogen atom by fluoride, establishing a fundamental reaction type that remains broadly used in fluorochemical industry for introducing fluorine atoms into organic molecules. The formation of aromatic carbon-fluorine bonds was first achieved through diazofluorination by Schmitt and colleagues in 1870, followed by more refined work by Lenz in 1877, laying the groundwork for aromatic fluorination methodologies.

The isolation of elemental fluorine by Moissan in 1886 through electrolysis of a molten mixture of potassium hydrogen difluoride and hydrogen fluoride marked a pivotal moment in organofluorine chemistry. However, due to the hazards and difficulties in handling highly reactive and corrosive reagents, organofluorine chemistry remained relatively undeveloped until the 1920s. Carbon tetrafluoride was first isolated from the reaction of fluorine with wood charcoal by French chemists Lebeau and Damiens in 1926, and was fully characterized four years later by Ruff.

A major breakthrough occurred in 1927 when Schiemann discovered an aromatic fluorination methodology involving diazonium salts of aromatic amines, which were decomposed in the presence of fluoroboric acid to give fluorinated aromatic compounds. This reaction was improved and continues to be used for manufacturing fluoroaromatic compounds. Another important development came in 1936 when Gottlieb reported nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride, representing the first example of halogen exchange methods used in fluoroarene synthesis.

The field experienced dramatic expansion during World War II, when fluoropolymers found critical applications in the Manhattan project for materials that could tolerate fluorine or uranium hexafluoride. The first large-scale production of fluorine was undertaken for atomic bomb development, which required uranium hexafluoride as a gaseous carrier for uranium isotope separation. This wartime imperative drove significant advances in fluorochemical technology and established the foundation for modern organofluorine chemistry applications.

Significance of Functionalized Halogenated Aromatics

Halogenated aromatic compounds represent a crucial class of organic molecules with widespread applications across industrial, agricultural, and household sectors. The introduction of halogen atoms into aromatic systems fundamentally alters their chemical and physical properties, creating compounds with enhanced stability, altered reactivity patterns, and unique functional characteristics. The carbon-fluorine bond, in particular, represents one of the strongest bonds in organic chemistry with an average bond energy around 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at approximately 320 kilojoules per mole.

The unique properties of fluorine substitution extend beyond bond strength to include distinctive geometric and electronic characteristics. The van der Waals radius of fluorine at 1.47 Angstroms approaches that of hydrogen at 1.2 Angstroms, while the carbon-fluorine bond length of approximately 1.4 Angstroms creates minimal steric interference. This spatial compatibility, combined with fluorine's exceptional electronegativity of 3.98, results in compounds with high thermal and chemical stability while maintaining structural integrity.

Recent advances in organofluorine chemistry have focused on developing new reagents and reactions for precise fluorine introduction. Trifluoromethoxylation reactions, for example, have emerged as significant value-added conversions despite the challenging nature of trifluoromethyl anion chemistry. In 2011, Ritter and colleagues reported silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids, while Liu and colleagues established catalytic trifluoromethoxylation of unactivated alkenes using palladium catalysis in 2015.

The synthesis of pinpoint-fluorinated polycyclic aromatic hydrocarbons has demonstrated remarkable control over molecular properties through strategic fluorine placement. These compounds exhibit enhanced solubility in organic solvents, with 6-fluoropicene achieving 5.3 weight percent solubility and 6,7-difluoropicene reaching 5.4 weight percent solubility in tetrahydrofuran. Furthermore, specific fluorinated compounds like 13-fluoropicene display semiconducting behavior with mobility values of 6.6 × 10^-2 square centimeters per volt-second via vacuum deposition and 1.3 × 10^-4 square centimeters per volt-second through spin casting.

The electronic properties of fluorinated aromatics show systematic modifications compared to their non-fluorinated counterparts. Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gaps decrease by 0.02 to 0.26 electron volts upon fluorine introduction, while Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels are lowered by 0.10 to 0.22 and 0.12 to 0.41 electron volts, respectively.

Overview of 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene in Chemical Research

This compound belongs to the class of organofluorine compounds and can be classified as an aromatic ether due to the presence of an ether linkage in its structure. The compound's unique combination of halogen atoms, specifically bromine and fluorine, along with the ethoxymethyl group, makes it a subject of considerable interest in both organic synthesis and pharmaceutical research. This structural arrangement provides multiple reactive sites that enable diverse chemical transformations and synthetic applications.

The molecular structure of this compound features a benzene ring with distinct substitution patterns that influence its chemical behavior. The compound exhibits typical characteristics of aromatic compounds, including resonance stability due to delocalized electrons within the benzene ring, while the halogen substituents and ethoxymethyl group provide specific reactivity patterns for synthetic manipulation.

The synthesis of this compound typically involves multi-step chemical reactions requiring careful control of reaction conditions to achieve desired product yield and purity. The synthetic approach often utilizes nucleophilic substitution reactions where halide ions are replaced by ethoxymethyl groups under specific temperature and solvent conditions. Reaction conditions, including temperature control, solvent selection, and reaction time optimization, prove critical for maximizing yield and purity.

Chemical reactivity studies demonstrate that this compound can participate in various reaction types characteristic of halogenated aromatic compounds. Nucleophilic substitution reactions occur readily due to the electron-withdrawing effects of the halogen substituents, while cross-coupling reactions, particularly Suzuki-Miyaura coupling, enable the formation of carbon-carbon bonds with boronic acids or boronate esters. These reactions typically require palladium catalysts and proceed through oxidative addition followed by transmetalation, ultimately yielding biaryl products.

The compound serves multiple important roles in scientific research, particularly as a synthetic intermediate for pharmaceutical compound development. Its unique substitution pattern makes it valuable for creating complex molecular architectures through sequential reactions. The presence of both bromine and fluorine atoms provides orthogonal reactivity, allowing selective transformations at different positions on the aromatic ring.

Table 1: Key Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₀BrFO
Molecular Weight 233.08 g/mol
Physical State Liquid
Storage Condition 2-8°C
Chemical Classification Aromatic Ether, Organofluorine Compound
Primary Applications Synthetic Intermediate, Pharmaceutical Research

The mechanism of action for reactions involving this compound generally follows established patterns for halogenated aromatic compounds. In nucleophilic aromatic substitution, the electron-withdrawing halogen atoms activate the aromatic ring toward nucleophilic attack, while in cross-coupling reactions, the process involves oxidative addition of the aryl halide to the metal catalyst, followed by transmetalation and reductive elimination steps.

Recent research has highlighted the importance of such functionalized halogenated aromatics in developing new synthetic methodologies and pharmaceutical intermediates. The synthesis of fluorinated aromatic carboxylic acids from readily available fluorine-containing aromatic compounds represents one promising application area, where organic electrolysis methods achieve good yields while enabling carbon dioxide fixation. These fluorinated compounds serve as promising building blocks for pharmaceuticals, agrochemicals, and highly functional materials, including functional polymers and organic electroluminescent devices.

The environmental and biodegradation aspects of halogenated aromatic compounds like this compound continue to attract research attention due to their persistence and potential accumulation in environmental systems. Various microorganisms have evolved metabolic pathways to degrade halogenated aromatics through mechanisms including reductive dehalogenation and oxidative dehalogenation processes. Understanding these degradation pathways provides insights into the environmental fate and biocompatibility of such compounds.

Table 2: Synthetic Applications and Reaction Types for this compound

Reaction Type Typical Conditions Expected Products Applications
Nucleophilic Substitution Polar aprotic solvents, elevated temperature Substituted aromatic compounds Pharmaceutical intermediates
Suzuki-Miyaura Coupling Palladium catalyst, boronic acid, base Biaryl compounds Complex molecular frameworks
Grignard Formation Magnesium, anhydrous ether Organometallic reagents Further synthetic elaboration
Friedel-Crafts Reactions Lewis acid catalyst Acylated or alkylated aromatics Functional group introduction

The compound's role in catalytic aromatic halogenation research has gained significance through studies involving Lewis base catalysts for electrophilic aromatic halogenation. Such research demonstrates how halogenated aromatics function as both substrates and products in sophisticated synthetic transformations, contributing to the development of more efficient synthetic methodologies. The triptycenyl sulfide catalyst system, for example, enables halogenation of unactivated aromatic compounds using N-halosuccinimides at ambient temperature, representing advances in mild reaction conditions for aromatic functionalization.

Properties

IUPAC Name

4-bromo-2-(ethoxymethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUXJSVBIRUOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Friedel-Crafts Alkylation and Halogenation (Adapted from Patent US20160280619A1)

  • Step 1: Conversion of 5-bromo-2-chlorobenzoic acid to acid chloride

    • Reagents: Oxalyl chloride (0.8 mL), dichloromethane (20 mL), dimethylformamide (0.2 mL).
    • Conditions: Stirring under nitrogen at 25–30 °C for 1 hour.
    • Outcome: Formation of acid chloride intermediate.
  • Step 2: Friedel-Crafts alkylation with phenetole (ethyl phenyl ether)

    • Reagents: Phenetole (1.1 mL), aluminum chloride (1.25 g).
    • Conditions: Addition at 0–5 °C, stirring at 0–5 °C for 1–2 hours.
    • Mechanism: Aluminum chloride catalyzes electrophilic aromatic substitution introducing the ethoxymethyl group.
  • Step 3: Reduction and workup

    • Reagents: Sodium borohydride (0.65 g), aluminum chloride (2.3 g), tetrahydrofuran (20 mL).
    • Conditions: Stirring at 60–65 °C for 16 hours.
    • Workup: Extraction with toluene, washing with water, concentration under vacuum.
    • Purification: Crystallization from ethanol at −20 to −15 °C.
    • Yield: Approximately 2.5 g of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Notes:

    • This method provides a route to ethoxy-substituted bromofluorobenzene derivatives.
    • The use of aluminum chloride as Lewis acid catalyst is critical for Friedel-Crafts alkylation.
    • Careful temperature control (0–5 °C) minimizes side reactions.
    • Reduction step with sodium borohydride helps convert intermediates to the desired alkylated product.

Route B: Metal-Halogen Exchange and Formylation (Adapted from Patent US20130090498A1)

  • Step 1: Preparation of 2-fluoro-4-bromobenzaldehyde

    • Starting material: 1,4-dibromo-2-fluorobenzene.
    • Reagents: Isopropyl magnesium chloride (Grignard reagent), tetrahydrofuran (THF), formyl source (e.g., dimethylformamide).
    • Conditions: Metal-halogen exchange at 0–5 °C, followed by formylation.
    • Outcome: Formation of 2-fluoro-4-bromobenzaldehyde intermediate.
  • Step 2: Conversion to methoxy or ethoxymethyl derivatives

    • Reagents: Alcohol (methanol or ethanol), carbonate base (potassium carbonate, sodium carbonate, or cesium carbonate).
    • Process: Nucleophilic substitution or methylation/ethoxymethylation of the aldehyde intermediate.
    • Purification: Crystallization using alkanes such as heptane or cyclohexane.
  • Notes:

    • This method offers high selectivity and avoids cryogenic conditions.
    • The approach can be adapted to introduce ethoxymethyl substituents by using ethanol instead of methanol.
    • Use of carbonate bases facilitates ether formation via nucleophilic substitution.

Reaction Parameter Summary Table

Step Reagents/Conditions Temperature (°C) Time Yield/Outcome Notes
Acid chloride formation Oxalyl chloride, DCM, DMF, N2 atmosphere 25–30 1 hour Acid chloride intermediate Under inert atmosphere
Friedel-Crafts alkylation Phenetole, AlCl3 0–5 1–2 hours Alkylated intermediate Lewis acid catalysis
Reduction NaBH4, AlCl3, THF 60–65 16 hours 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene Prolonged stirring for complete reduction
Metal-halogen exchange Isopropyl MgCl, THF 0–5 Minutes to 1 h Organomagnesium intermediate Controlled low temperature
Formylation Formyl source (DMF) 0–5 Minutes to 1 h 2-fluoro-4-bromobenzaldehyde Selective formylation
Ether formation Alcohol (EtOH), carbonate base Ambient Hours 4-bromo-2-(ethoxymethyl)-1-fluorobenzene Nucleophilic substitution
  • The use of oxalyl chloride and aluminum chloride in the first route is effective for introducing the ethoxymethyl group via Friedel-Crafts alkylation, but requires careful temperature control to avoid side reactions and polyalkylation.

  • The metal-halogen exchange approach allows for regioselective functionalization of the fluorobenzene ring, enabling introduction of the aldehyde group, which can be further converted to the ethoxymethyl substituent.

  • Purification steps involving crystallization at low temperatures (−20 to −15 °C) are essential to isolate the pure product and remove impurities.

  • The choice of solvents such as dichloromethane, tetrahydrofuran, and ethanol is critical for reaction efficiency and product isolation.

  • Base selection (carbonate salts) in the ether formation step influences reaction rate and selectivity.

  • Yields reported in patents for similar compounds range from moderate to good (around 60–80%), depending on reaction optimization.

Preparation of this compound involves multi-step synthetic routes combining halogenation, Friedel-Crafts alkylation, metal-halogen exchange, and nucleophilic substitution. Two principal methods are highlighted:

  • Friedel-Crafts alkylation of halogenated benzoic acid derivatives followed by reduction and purification.

  • Metal-halogen exchange of dibromo-fluorobenzene followed by formylation and etherification.

Both methods require precise control of reaction conditions, choice of reagents, and purification techniques to achieve high selectivity and yield. The data summarized from patents and research literature provide a comprehensive foundation for industrial or laboratory-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent like toluene.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

Major Products:

    Substitution: Formation of 2-(ethoxymethyl)-1-fluorobenzene derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 2-(ethoxymethyl)-1-fluorobenzene.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H10BrF
  • Molecular Weight : Approximately 233.08 g/mol
  • Structure : The compound features a benzene ring with three substituents:
    • Bromine at the para position
    • Fluorine at the ortho position
    • Ethoxymethyl group

This arrangement of functional groups influences its reactivity and interactions with other molecules, making it a valuable intermediate in synthetic chemistry.

Medicinal Chemistry

4-Bromo-2-(ethoxymethyl)-1-fluorobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been linked to the preparation of dapagliflozin, a medication used for type 2 diabetes management. The compound's ability to undergo nucleophilic substitutions allows for the introduction of various functional groups that can enhance biological activity or modify pharmacokinetic properties .

Organic Synthesis

The compound is utilized in organic synthesis due to its reactive halogen atoms (bromine and fluorine), which are excellent leaving groups. This property enables it to participate in:

  • Nucleophilic aromatic substitution reactions
  • Coupling reactions to form more complex molecules

Research indicates that derivatives of this compound may exhibit significant biological effects, potentially including anti-inflammatory or anticancer properties. This suggests its utility in developing new therapeutic agents .

Material Science

There is potential for this compound to be explored as a building block for liquid crystals or materials with specific electronic properties. The unique combination of bromine and fluorine functionalities can influence the material characteristics, making it suitable for applications in advanced materials science.

Case Study 1: Synthesis of Dapagliflozin

Research has demonstrated that this compound can be synthesized through various methods involving the reaction of halogenated precursors with phenetole. This synthetic pathway is essential for producing dapagliflozin derivatives, highlighting the compound's role as a critical intermediate in pharmaceutical development .

Case Study 2: Nucleophilic Aromatic Substitution

Studies focusing on the nucleophilic aromatic substitution reactions involving this compound have shown that it reacts effectively with various nucleophiles. This reactivity is crucial for developing new synthetic methodologies and exploring potential biological activities of derived compounds .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
4-Bromo-2-(methoxymethyl)-1-fluorobenzeneContains a methoxymethyl groupDifferent electronic properties due to methoxy group
4-Bromo-2-(ethoxymethyl)-1-chlorobenzeneContains chlorine instead of fluorineChlorine's different reactivity compared to fluorine
4-Bromo-3-(ethoxymethyl)-1-fluorobenzeneBromine at the meta positionAltered sterics and electronic effects

The comparative analysis highlights how variations in substituent groups can affect chemical reactivity and potential applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the boronic acid.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-bromo-2-(ethoxymethyl)-1-fluorobenzene with structurally related halogenated benzene derivatives from the evidence, focusing on substituent effects, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound 4-Br, 2-CH₂OCH₂CH₃, 1-F C₉H₁₀BrFO 231.08 (calculated) Not available Hypothetical: Ethoxymethyl enhances polarity; potential intermediate for agrochemical synthesis. N/A
4-Bromo-2-(chloromethyl)-1-fluorobenzene 4-Br, 2-CH₂Cl, 1-F C₇H₅BrClF 222.47 1379314-34-7 Chloromethyl group increases electrophilicity; used in cross-coupling reactions.
4-Bromo-2-(difluoromethyl)-1-fluorobenzene 4-Br, 2-CF₂H, 1-F C₇H₄BrF₃ 225.01 445303-69-5 Difluoromethyl enhances lipophilicity; density: 1.633 g/cm³; bp: 188.2°C.
4-Bromo-2-ethoxy-1-methylbenzene 4-Br, 2-OCH₂CH₃, 1-CH₃ C₉H₁₁BrO 215.09 67868-73-9 Ethoxy and methyl groups improve solubility in organic solvents.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 4-Br, 2-F, 1-OCHF₃ C₇H₃BrF₄O 267.00 105529-58-6 Trifluoromethoxy group increases electron-withdrawing effects; used in electronic materials.
4-Bromo-1-ethynyl-2-fluorobenzene 4-Br, 1-C≡CH, 2-F C₈H₄BrF 199.02 302912-33-0 Ethynyl group enables click chemistry; purity ≥95%.

Key Comparative Analysis:

Halogen Interactions: Bromine at position 4 and fluorine at position 1 create a para-fluorine effect, influencing electronic distribution and reaction pathways .

Physicochemical Properties: Lipophilicity: Difluoromethyl and trifluoromethoxy substituents increase logP values, favoring membrane permeability in agrochemical applications .

Material Science: Trifluoromethoxy-substituted derivatives are used in coatings or electronic materials due to their resistance to degradation .

Notes

Comparisons rely on structurally similar analogs.

Contradictions : and highlight substituent-dependent variability in properties (e.g., chloromethyl vs. difluoromethyl), necessitating experimental validation for the target compound.

Synthetic Relevance : Ethoxymethyl-substituted benzenes are likely intermediates in synthesizing complex molecules like Chlorfenapyr, where pyrrole rings are functionalized similarly .

Biological Activity

4-Bromo-2-(ethoxymethyl)-1-fluorobenzene (CAS No. 1704065-21-3) is an organic compound characterized by its unique arrangement of halogen and ethoxymethyl substituents on a benzene ring. This compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a bromine atom at the para position and a fluorine atom at the ortho position of the benzene ring, with an ethoxymethyl group as a substituent. Its molecular formula is C9H10BrFC_9H_{10}BrF with a molecular weight of approximately 233.08 g/mol . The presence of halogens suggests potential reactivity that can be exploited in various chemical reactions.

PropertyValue
Molecular FormulaC₉H₁₀BrF
Molecular Weight233.08 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilityNot specified

The biological activity of this compound is not extensively documented; however, compounds with similar structures often exhibit significant biological effects. The presence of halogens can influence interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways.

Research indicates that halogenated aromatic compounds may possess anti-inflammatory or anticancer properties , suggesting that this compound could also have therapeutic applications. The ethoxymethyl group may further enhance its bioactivity by improving solubility or modifying interactions with target biomolecules.

Case Studies and Research Findings

  • Anticancer Potential : A study on structurally similar compounds highlighted their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. While specific data on this compound is limited, it is hypothesized that it could exhibit similar properties due to its structural characteristics .
  • Enzyme Interaction Studies : Research involving halogenated aromatics has shown that these compounds can interact with various enzymes, modulating their activity. Investigations into nucleophilic aromatic substitutions suggest that this compound can serve as a precursor for creating derivatives with tailored biological activities.
  • Toxicological Assessments : Although specific toxicity data for this compound is sparse, related compounds have undergone toxicity evaluations demonstrating varied effects based on exposure levels. For instance, acute toxicity studies on similar brominated compounds indicated significant lethality at high doses, emphasizing the need for careful handling and further investigation into safety profiles .

Table 2: Comparative Biological Activity Data

CompoundBiological ActivityReference
This compoundPotential anticancer effects
1-Bromo-4-fluorobenzeneInhibitory effects on cancer cells
4-Bromo-3-fluorophenolAntimicrobial properties

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its unique structure allows for versatile modifications leading to diverse derivatives that may possess enhanced biological activities or novel material properties .

Future Research Directions

Given the limited current understanding of the biological activity of this compound, future research should focus on:

  • In vitro and in vivo studies to elucidate its pharmacological properties.
  • Mechanistic studies to understand how its structure influences biological interactions.
  • Development of derivatives to explore enhanced therapeutic potentials.

Q & A

Q. What synthetic routes are effective for preparing 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene, and how can reaction conditions be optimized?

Answer: A common approach involves Ullmann-type coupling or nucleophilic aromatic substitution to introduce the ethoxymethyl group. For example:

Start with 4-bromo-1-fluoro-2-methylbenzene.

Perform bromination at the methyl group using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) to yield 4-bromo-2-(bromomethyl)-1-fluorobenzene.

Substitute the bromomethyl group with ethoxide via an SN2 reaction in anhydrous ethanol under reflux (70–80°C, 12–24 hours).

Q. Optimization Tips :

  • Use anhydrous solvents to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or GC-MS.
  • Purify intermediates via flash chromatography (hexane/ethyl acetate gradient) .

Q. How should researchers purify this compound, and what solubility data are critical?

Answer: Purification Methods :

  • Recrystallization : Use a hexane/ethyl acetate (9:1) mixture at low temperatures (0–5°C).
  • Column Chromatography : Employ silica gel with a hexane/ethyl acetate (95:5) eluent.

Q. Solubility Considerations :

  • Highly soluble in DCM, THF, and DMSO.
  • Poor solubility in water (<0.1 mg/mL at 25°C).
  • Solubility in ethanol: ~15 mg/mL (empirically determined via saturation tests) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Expect signals at δ 1.35–1.45 ppm (triplet, -OCH2CH3), δ 4.45–4.55 ppm (singlet, -CH2O-), and aromatic protons between δ 6.8–7.6 ppm.
    • ¹³C NMR : Key peaks include δ 15.2 (-OCH2CH3), δ 69.8 (-CH2O-), and aromatic carbons at δ 115–135 ppm.
  • MS : Molecular ion peak at m/z 246 (M⁺) with isotopic patterns consistent with bromine (1:1 ratio for M/M+2).
  • IR : Stretching vibrations at 1250–1270 cm⁻¹ (C-F) and 1100–1120 cm⁻¹ (C-O-C) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:

Modeling : Use the B3LYP hybrid functional with a 6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).

Key Insights :

  • The electron-withdrawing fluorine and bromine substituents lower the HOMO energy, reducing electrophilicity.
  • The ethoxymethyl group introduces steric effects, altering bond angles in the aromatic ring.

Validation : Compare computed NMR chemical shifts with experimental data to refine computational parameters .

Q. How to resolve contradictions in reaction yields when scaling up synthesis?

Answer: Common Issues :

  • Reduced yields at larger scales due to inefficient mixing or heat transfer.
  • Side reactions (e.g., ethoxymethyl group hydrolysis).

Q. Methodological Solutions :

  • Use microwave-assisted synthesis for uniform heating in scaled reactions.
  • Employ flow chemistry to maintain consistent reaction conditions.
  • Conduct kinetic studies to identify rate-limiting steps (e.g., bromination vs. substitution) .

Q. What strategies are recommended for studying the compound’s environmental toxicity?

Answer: Experimental Design :

  • Aquatic Toxicity : Follow OECD Test Guideline 201 (algae growth inhibition) using Pseudokirchneriella subcapitata.
  • Degradation Studies : Perform HPLC-MS to track photolytic degradation under simulated sunlight (λ > 290 nm).
  • Metabolite Identification : Use LC-QTOF-MS to detect transformation products (e.g., debrominated or hydroxylated derivatives).

Q. Key Findings from Analogues :

  • Chlorfenapyr (a structurally related pesticide) shows moderate persistence (DT₅₀ ~30 days in soil) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-(ethoxymethyl)-1-fluorobenzene
Reactant of Route 2
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4-Bromo-2-(ethoxymethyl)-1-fluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.